molecular formula C2H6BIO2 B13747250 Iodo-bis(methoxy)borane CAS No. 29878-02-2

Iodo-bis(methoxy)borane

Cat. No.: B13747250
CAS No.: 29878-02-2
M. Wt: 199.79 g/mol
InChI Key: MHTKHOPYUHMMOP-UHFFFAOYSA-N
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Description

Iodo-bis(methoxy)borane is an organoboron compound with the chemical formula C2H6BIO2 It is characterized by the presence of iodine and methoxy groups attached to a boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of iodo-bis(methoxy)borane typically involves the reaction of boron trihalides with methanol in the presence of iodine. One common method is the reaction of boron triiodide with methanol under controlled conditions to yield this compound. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Iodo-bis(methoxy)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert this compound to borane derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Boronic acids and borate esters.

    Reduction: Borane derivatives.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Iodo-bis(methoxy)borane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of iodo-bis(methoxy)borane involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom, being electron-deficient, can coordinate with electron-rich species, enabling reactions such as transmetalation in Suzuki-Miyaura coupling . The iodine and methoxy groups influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Uniqueness: Iodo-bis(methoxy)borane is unique due to its combination of iodine and methoxy groups, which impart distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other boron compounds may not be as effective.

Properties

CAS No.

29878-02-2

Molecular Formula

C2H6BIO2

Molecular Weight

199.79 g/mol

IUPAC Name

iodo(dimethoxy)borane

InChI

InChI=1S/C2H6BIO2/c1-5-3(4)6-2/h1-2H3

InChI Key

MHTKHOPYUHMMOP-UHFFFAOYSA-N

Canonical SMILES

B(OC)(OC)I

Origin of Product

United States

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